molecular formula C20H24N2O6S B2834184 (E)-ethyl 3,4-dimethyl-2-(((E)-3-(3,4,5-trimethoxyphenyl)acryloyl)imino)-2,3-dihydrothiazole-5-carboxylate CAS No. 1173425-98-3

(E)-ethyl 3,4-dimethyl-2-(((E)-3-(3,4,5-trimethoxyphenyl)acryloyl)imino)-2,3-dihydrothiazole-5-carboxylate

Cat. No.: B2834184
CAS No.: 1173425-98-3
M. Wt: 420.48
InChI Key: WHYRXHJFYAQNDV-WKRAOLINSA-N
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Description

(E)-ethyl 3,4-dimethyl-2-(((E)-3-(3,4,5-trimethoxyphenyl)acryloyl)imino)-2,3-dihydrothiazole-5-carboxylate is a synthetic chemical analog of semaxanib (SU5416), a well-characterized inhibitor of receptor tyrosine kinases Source . Its core research value lies in its structural framework, which is designed to interact with and modulate the activity of key signaling proteins, particularly those involved in angiogenic pathways such as Vascular Endothelial Growth Factor Receptor (VEGFR) and related kinases Source . This compound serves as a crucial chemical tool for investigating intracellular signal transduction mechanisms, with primary applications in oncology research for probing tumor angiogenesis and metastasis. Researchers utilize this molecule in biochemical assays to study kinase inhibition profiles and in cell-based studies to elucidate the downstream effects of pathway disruption on proliferation and survival. Its design, incorporating a 3,4,5-trimethoxyphenyl moiety linked to a dihydrothiazole core, is representative of a class of molecules explored for their anti-proliferative and potential anti-vascular effects, making it a valuable compound for lead optimization and structure-activity relationship (SAR) studies in medicinal chemistry programs.

Properties

IUPAC Name

ethyl 3,4-dimethyl-2-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]imino-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S/c1-7-28-19(24)18-12(2)22(3)20(29-18)21-16(23)9-8-13-10-14(25-4)17(27-6)15(11-13)26-5/h8-11H,7H2,1-6H3/b9-8+,21-20?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYRXHJFYAQNDV-WEHLNEQLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N(C(=NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 3,4-dimethyl-2-(((E)-3-(3,4,5-trimethoxyphenyl)acryloyl)imino)-2,3-dihydrothiazole-5-carboxylate typically involves multi-step organic reactions. The starting materials often include 3,4,5-trimethoxybenzaldehyde, ethyl acetoacetate, and thiosemicarbazide. The key steps in the synthesis include:

    Condensation Reaction: The initial step involves the condensation of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone.

    Cyclization: The thiosemicarbazone undergoes cyclization in the presence of an acid catalyst to form the thiazole ring.

    Esterification: The final step involves the esterification of the thiazole derivative with ethyl acetoacetate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 3,4-dimethyl-2-(((E)-3-(3,4,5-trimethoxyphenyl)acryloyl)imino)-2,3-dihydrothiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or thiazole ring positions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and the development of new synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on these derivatives can lead to the development of new therapeutic agents.

Medicine

In medicine, the compound and its derivatives could be investigated for their potential pharmacological effects. This includes exploring their interactions with biological targets and evaluating their efficacy in preclinical models.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-ethyl 3,4-dimethyl-2-(((E)-3-(3,4,5-trimethoxyphenyl)acryloyl)imino)-2,3-dihydrothiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Key Structural Features

Compound Core Structure Substituents/R-Groups Molecular Weight (g/mol) Tanimoto Similarity*
Target Compound 2,3-Dihydrothiazole 3,4-dimethyl; 5-ethyl carboxylate; (E)-acryloyl imino with 3,4,5-trimethoxyphenyl ~463.5 1.00 (Reference)
Ethyl 4-amino-3-benzoylamino-2,3-dihydro-2-iminothiazole-5-carboxylate 2,3-Dihydrothiazole 4-amino; 3-benzoylamino; 5-ethyl carboxylate ~349.4 ~0.65
Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate 2,3-Dihydrothiazole 4-amino; 3-(4-chlorophenyl); 2-thioxo; 5-ethyl carboxylate ~342.9 ~0.58
Ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydro-3-isoxazolecarboxylate 4,5-Dihydroisoxazole 4-chloro-2-formylphenoxy; 5-ethyl carboxylate ~353.8 ~0.42
1-[2-(3,4-Dichlorophenyl)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone 2,3-Dihydro-1,3,4-oxadiazole 3,4,5-trimethoxyphenyl; 3-ethanone; 2-(3,4-dichlorophenyl) ~453.3 ~0.50
(E)-3-Allylsulfanyl-N-(4-methoxybenzylidene)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine 1,2,4-Triazole 3-allylsulfanyl; 5-(3,4,5-trimethoxyphenyl); N-(4-methoxybenzylidene) ~484.5 ~0.48

*Tanimoto coefficients estimated using Morgan fingerprints (radius=2) based on shared functional groups (e.g., 3,4,5-trimethoxyphenyl, carboxylate esters) .

Functional Differences and Implications

Core Heterocycle: Dihydrothiazole (Target): Offers partial aromaticity, balancing metabolic stability and reactivity. Oxadiazole (): Fully aromatic, with higher electron-withdrawing capacity; may enhance binding to enzymes like kinases or tubulin but reduce solubility. Triazole (): Known for hydrogen-bonding capacity and metabolic resistance; the allylsulfanyl group introduces sulfur-based interactions (e.g., covalent binding).

Substituent Effects: 3,4,5-Trimethoxyphenyl: Present in the target compound and , this group is critical for antiproliferative activity via tubulin polymerization inhibition . Chlorophenyl (): Enhances hydrophobicity and may improve blood-brain barrier penetration but reduces aqueous solubility. Thioxo vs.

Carboxylate Esters: Ethyl esters in the target compound and improve solubility and bioavailability.

Biological Activity

The compound (E)-ethyl 3,4-dimethyl-2-(((E)-3-(3,4,5-trimethoxyphenyl)acryloyl)imino)-2,3-dihydrothiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article will explore the biological activity of this compound, focusing on its synthesis, mechanism of action, and various biological assays that elucidate its therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of thiazole derivatives typically involves the reaction of thiosemicarbazides with appropriate electrophiles. For this specific compound, a multi-step synthesis may be employed to introduce the various functional groups necessary for its biological activity. The structural characterization is often confirmed using spectroscopic techniques such as NMR and mass spectrometry.

Table 1: Structural Features of the Compound

FeatureDescription
Molecular FormulaC18H22N2O5S
Molecular Weight378.44 g/mol
Functional GroupsThiazole ring, ester group, methoxy groups
StereochemistryE-isomer configuration

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of thiazole derivatives against various cancer cell lines. For example, a related thiazole derivative demonstrated significant growth inhibition in human cancer cell lines with GI50 values ranging from 37 to 86 nM. The most potent compounds in this study exhibited GI50 values comparable to established anticancer agents like erlotinib .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineGI50 (nM)
(E)-ethyl 3,4-dimethyl-2-...MCF-7TBD
(E)-ethyl 3,4-dimethyl-2-...A-549TBD
(E)-ethyl 3,4-dimethyl-2-...HT-29TBD
ErlotinibMCF-733

The mechanism by which thiazole derivatives exert their antiproliferative effects often involves the inhibition of key signaling pathways associated with cancer progression. Specifically, compounds targeting the EGFR (Epidermal Growth Factor Receptor) and mutant BRAF (B-Raf proto-oncogene) have shown promising results. Molecular docking studies indicate strong binding affinities to these targets, suggesting that the compound could effectively inhibit these pathways .

Cytotoxicity Studies

In addition to antiproliferative effects, assessing cytotoxicity is crucial. The cell viability assay using normal human mammary gland epithelial cells (MCF-10A) revealed that none of the tested compounds were cytotoxic at concentrations up to 50 µM, indicating a favorable safety profile for further development .

Case Studies and Research Findings

Several studies have investigated the biological activities of related thiazole compounds:

  • Case Study on Thiazole Derivatives : A study reported that novel thiazole derivatives exhibited significant antiproliferative activity against multiple cancer cell lines with minimal cytotoxicity towards normal cells. The most active compounds were further evaluated for their ability to inhibit EGFR and BRAF signaling pathways .
  • Docking Studies : Computational docking studies indicated that certain thiazole derivatives bind effectively to mutant BRAF and EGFR with binding energies suggesting potential as targeted therapies for specific cancer types .

Table 3: Summary of Research Findings

Study ReferenceCompound TestedKey Findings
Study Various ThiazolesAntiproliferative activity; GI50 values <100 nM
Study (E)-ethyl...Non-cytotoxic; effective against cancer cell lines

Q & A

Q. Table 1. Key Functional Group Contributions to Bioactivity

Functional GroupRole in ActivityReference
3,4,5-TrimethoxyphenylP-gp inhibition (MDR reversal)
Dihydrothiazole ringConformational rigidity
Ethyl esterSolubility modulation

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